molecular formula C20H18N2O3 B11939560 Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate

Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11939560
M. Wt: 334.4 g/mol
InChI Key: BSTRZHIOHNXXBN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, an acetylphenyl group, and a phenyl group attached to the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 4-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation and altered neurotransmission .

Comparison with Similar Compounds

  • 1-(4-acetylphenyl)imidazole
  • 4-acetylphenyl-substituted imidazolium salts
  • 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Comparison: Ethyl 1-(4-acetylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 1-(4-acetylphenyl)-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)18-13-22(17-11-9-15(10-12-17)14(2)23)21-19(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3

InChI Key

BSTRZHIOHNXXBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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